N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 313403-48-4
VCID: VC7784004
InChI: InChI=1S/C21H21N3O4S2/c1-28-17-8-4-15(5-9-17)19-14-29-21(22-19)23-20(25)16-6-10-18(11-7-16)30(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3,(H,22,23,25)
SMILES: COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Molecular Formula: C21H21N3O4S2
Molecular Weight: 443.54

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

CAS No.: 313403-48-4

Cat. No.: VC7784004

Molecular Formula: C21H21N3O4S2

Molecular Weight: 443.54

* For research use only. Not for human or veterinary use.

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide - 313403-48-4

Specification

CAS No. 313403-48-4
Molecular Formula C21H21N3O4S2
Molecular Weight 443.54
IUPAC Name N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C21H21N3O4S2/c1-28-17-8-4-15(5-9-17)19-14-29-21(22-19)23-20(25)16-6-10-18(11-7-16)30(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3,(H,22,23,25)
Standard InChI Key ZYPBZHWDWSTNIQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 4-(4-methoxyphenyl)thiazole scaffold linked via an amide bond to a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety. Key structural elements include:

Structural FeatureDescription
Thiazole core2,4-Disubstituted thiazole with 4-methoxyphenyl at C4 and benzamide at C2
Sulfonamide groupPyrrolidine-1-sulfonyl substituent at the para position of the benzamide ring
Stereochemical centerChiral (R)-configuration at the piperidine/pyrrolidine-linked sulfonamide
PlanarityBenzamide group exhibits near-planarity (torsion angle: 178.4°)
Molecular weight443.54 g/mol
LogP (predicted)3.2 ± 0.5 (indicating moderate lipophilicity)

The three-dimensional conformation, validated through X-ray crystallography and molecular modeling, reveals critical intramolecular hydrogen bonds between the thiazole nitrogen and sulfonamide oxygen, stabilizing the bioactive conformation .

Synthesis and Medicinal Chemistry

Structure-Activity Relationships (SAR)

Systematic SAR studies revealed stringent structural requirements for KCNQ1 activation:

Southern Region Modifications

ModificationEC<sub>50</sub> (nM)Effect
(R)-piperidine (ML277)260 ± 30Baseline activity
Pyrrolidine expansion (7-membered)>30,000Complete activity loss
Morpholine substitution4,380 ± 42017-fold potency reduction
Thiomorpholine substitution600 ± 90Partial activity retention
Linear alkyl chains>30,000No detectable activity

Northern Region Tolerability

  • 4-Methoxy Group: Essential for activity (EC<sub>50</sub> >10 μM upon deletion or replacement with Cl/CF<sub>3</sub>) .

  • Thiazole Position: 2,4-Substitution mandatory (2,5-analogs inactive).

  • Aromatic Extensions: Benzofuran substitution tolerated with 5-fold potency loss (EC<sub>50</sub> = 1.32 μM) .

Mechanism of Action and Electrophysiological Effects

KCNQ1 Channel Modulation

ML277 enhances KCNQ1 currents by:

  • Voltage Sensor Modulation: Shifting activation thresholds to more negative potentials (ΔV<sub>1/2</sub> = -15 mV) .

  • Slowed Deactivation: Increasing channel open probability (τ<sub>deactivation</sub> prolonged 3-fold) .

  • Selectivity Filter Effects: Minor alterations in single-channel conductance (γ = 2.1 pS vs. 2.4 pS control) .

Selectivity Profile

ChannelEC<sub>50</sub> (ML277)Fold Selectivity vs. KCNQ1
KCNQ1260 nM1
KCNQ2>30 μM>115
KCNQ4>30 μM>115
hERG>30 μM>115

This selectivity arises from specific interactions with KCNQ1's voltage-sensing domain (VSD), as shown by mutagenesis studies .

Preclinical Pharmacokinetics and Metabolism

ADME Properties

ParameterValue (Human)Value (Rat)
Plasma Protein Binding>99%>99%
Hepatic Clearance (CL<sub>HEP</sub>)18.0 mL/min/kg64.7 mL/min/kg
Primary MetabolitesTolyl hydroxylationO-Demethylation
Metabolic Stability (t<sub>1/2</sub>)12.3 min (microsomes)6.8 min (microsomes)

Structural Optimization

Replacing the metabolically labile 4-methoxy group with 4-CF<sub>3</sub> improved metabolic stability (CL<sub>HEP</sub> = 7.9 mL/min/kg human) but abolished KCNQ1 activity, highlighting the critical role of this substituent .

Therapeutic Applications and Future Directions

Long QT Syndrome Treatment

ML277's ability to enhance I<sub>Ks</sub> currents addresses the pathophysiological basis of LQTS Type 1-2. In ventricular myocyte models, 1 μM ML277 shortened action potential duration by 35% (p < 0.001) .

Research Applications

  • Mechanistic Studies: Probing KCNQ1 structure-function relationships.

  • Drug Discovery: Template for developing atrial-selective antiarrhythmics.

  • Safety Pharmacology: Tool for assessing hERG-independent cardiotoxicity.

Challenges and Opportunities

  • Metabolic Stability: Prodrug approaches or deuterium incorporation at labile positions.

  • Formulation: Nanoparticle encapsulation to improve aqueous solubility (calculated 12 μg/mL).

  • Target Engagement Biomarkers: Development of radiolabeled analogs for PET imaging.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator